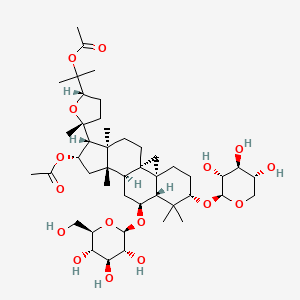

Cyclosiversioside F 16,25-diacetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C45H72O16 |

|---|---|

分子量 |

869.0 g/mol |

IUPAC名 |

[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-acetyloxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate |

InChI |

InChI=1S/C45H72O16/c1-21(47)56-25-17-42(8)27-16-24(57-38-34(54)32(52)31(51)26(18-46)58-38)35-39(3,4)28(59-37-33(53)30(50)23(49)19-55-37)11-13-45(35)20-44(27,45)15-14-41(42,7)36(25)43(9)12-10-29(61-43)40(5,6)60-22(2)48/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25+,26-,27+,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,38-,41-,42+,43-,44+,45-/m1/s1 |

InChIキー |

CMBYUZZZSKJOOZ-DZNQNAENSA-N |

異性体SMILES |

CC(=O)O[C@H]1C[C@]2([C@@H]3C[C@@H]([C@@H]4[C@@]5([C@]3(C5)CC[C@@]2([C@H]1[C@]6(CC[C@H](O6)C(C)(C)OC(=O)C)C)C)CC[C@@H](C4(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C |

正規SMILES |

CC(=O)OC1CC2(C3CC(C4C(C(CCC45C3(C5)CCC2(C1C6(CCC(O6)C(C)(C)OC(=O)C)C)C)OC7C(C(C(CO7)O)O)O)(C)C)OC8C(C(C(C(O8)CO)O)O)O)C |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Cyclosiversioside F 16,25-diacetate

For Immediate Release

This whitepaper provides a comprehensive overview of the chemical structure elucidation of Cyclosiversioside F 16,25-diacetate, a complex cycloartane-type triterpenoid (B12794562) glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed methodologies and data interpretation involved in characterizing novel natural products.

Introduction

This compound belongs to the vast family of saponins, which are known for their diverse biological activities. The intricate three-dimensional structure of these molecules dictates their function, making precise structural elucidation a critical step in their evaluation as potential therapeutic agents. This guide will detail the key experimental protocols and spectroscopic data that form the basis for determining the molecular structure of this specific diacetate derivative. The foundational structure is understood through the elucidation of its parent compound, a triterpenoid glycoside isolated from the Astragalus genus.

Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation from the source material in a pure form. The general procedure for obtaining cycloartane (B1207475) glycosides like the parent compound of this compound from plant material is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: The air-dried and powdered aerial parts of the source plant (e.g., Astragalus mucidus) are extracted with a solvent such as methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the desired compounds.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence involves partitioning between water and n-butanol. The saponins, being glycosidic, will preferentially partition into the n-butanol layer.

-

Chromatography: The butanolic extract is further purified using a series of chromatographic techniques. This typically starts with column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the target compound are combined and subjected to further purification, often using preparative high-performance liquid chromatography (HPLC) to yield the pure glycoside.

Structure Elucidation of the Parent Glycoside

The structure of the parent glycoside, Cyclosiversioside F, was determined through a combination of extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with chemical degradation studies.

Spectroscopic Analysis

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular formula of the compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable clues about the structure of the aglycone and the nature and sequence of the sugar units.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is used to piece together the molecular puzzle.

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity through the analysis of chemical shifts and coupling constants.

-

¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

Chemical Elucidation Workflow

The logical process for elucidating the structure of a complex glycoside like Cyclosiversioside F is depicted in the following workflow diagram.

Caption: A flowchart illustrating the key stages in the isolation and structural elucidation of a natural glycoside.

Quantitative Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the parent compound, Cyclosiversioside F, which are critical for its structural identification.

Table 1: ¹³C NMR Chemical Shift Data for Cyclosiversioside F (Aglycone part, in Pyridine-d₅)

| Carbon No. | δc (ppm) | Carbon No. | δc (ppm) |

| 1 | 32.1 | 16 | 74.2 |

| 2 | 27.5 | 17 | 53.1 |

| 3 | 89.1 | 18 | 18.2 |

| 4 | 40.2 | 19 | 21.5 |

| 5 | 48.1 | 20 | 36.5 |

| 6 | 79.7 | 21 | 18.9 |

| 7 | 45.8 | 22 | 35.1 |

| 8 | 47.5 | 23 | 29.8 |

| 9 | 20.5 | 24 | 77.9 |

| 10 | 28.5 | 25 | 81.4 |

| 11 | 26.8 | 26 | 28.1 |

| 12 | 34.5 | 27 | 26.5 |

| 13 | 46.2 | 28 | 17.8 |

| 14 | 49.1 | 29 | 21.1 |

| 15 | 36.1 | 30 | 28.9 |

Table 2: ¹H NMR Chemical Shift Data for Cyclosiversioside F (Selected signals, in Pyridine-d₅)

| Proton | δH (ppm) | Multiplicity | J (Hz) |

| H-3 | 3.35 | dd | 11.5, 4.5 |

| H-6 | 4.88 | m | |

| H-16 | 5.45 | m | |

| H-19a | 0.85 | d | 4.0 |

| H-19b | 0.55 | d | 4.0 |

| Me-18 | 1.30 | s | |

| Me-21 | 0.98 | d | 6.5 |

| Me-26 | 1.65 | s | |

| Me-27 | 1.58 | s | |

| Me-28 | 1.05 | s | |

| Me-29 | 1.25 | s | |

| Me-30 | 1.15 | s | |

| Ara H-1 | 4.85 | d | 7.0 |

| Glc' H-1 | 5.10 | d | 7.5 |

| Glc'' H-1 | 5.22 | d | 7.8 |

Elucidation of the 16,25-diacetate Structure

The structure of this compound is determined by identifying the locations of the two acetate (B1210297) groups on the parent glycoside. This is typically achieved by comparing the NMR spectra of the acetylated product with that of the parent compound.

Effect of Acetylation on NMR Spectra

Acetylation of a hydroxyl group leads to predictable changes in the NMR spectrum:

-

¹H NMR: The proton attached to the carbon bearing the newly formed acetate ester (e.g., H-16 and H-25) will experience a significant downfield shift (typically by ~1.0-1.5 ppm). A new singlet corresponding to the methyl protons of the acetyl group will appear around δ 2.0-2.2 ppm.

-

¹³C NMR: The carbon atom to which the acetate group is attached will shift downfield, while the adjacent carbons may experience a slight upfield shift. A new carbonyl carbon signal for the acetate group will appear around δ 170 ppm, and a new methyl carbon signal will be observed around δ 21 ppm.

By observing these characteristic shifts at the C-16 and C-25 positions in the NMR spectra of the diacetate derivative, the locations of the acetate groups can be unequivocally confirmed.

Structural Representation

The following diagram illustrates the core structure of the aglycone of Cyclosiversioside F and indicates the positions of glycosylation and acetylation.

Caption: A diagram showing the substitution pattern on the cycloartane aglycone of this compound.

Conclusion

The chemical structure of this compound has been rigorously established through a combination of modern spectroscopic techniques and chemical methods applied to its parent glycoside. The detailed analysis of 1D and 2D NMR data, in conjunction with mass spectrometry, allowed for the complete assignment of the aglycone and sugar moieties, as well as the precise location of the two acetate groups. This comprehensive structural information is fundamental for any further investigation into the biological activity and potential therapeutic applications of this complex natural product.

Spectroscopic Analysis of Cyclosiversioside F 16,25-diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Spectroscopic Data

The structural confirmation of Cyclosiversioside F 16,25-diacetate would rely on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with high-resolution mass spectrometry (HRMS). The diacetylation at positions 16 and 25 is expected to induce specific downfield shifts in the NMR spectra for the protons and carbons at and near these positions, compared to the parent Cyclosiversioside F.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present expected chemical shift ranges for the key structural features of a cycloartane (B1207475) glycoside, with specific considerations for the 16,25-diacetate moiety. These are based on published data for analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Moieties of this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-16 | ~ 4.5 - 5.5 | m | Downfield shift due to acetate (B1210297) group. |

| H-19 (cyclopropane) | ~ 0.3 - 0.6 | d, d | Characteristic upfield signals for the cyclopropane (B1198618) ring. |

| Methyl Protons (aglycone) | ~ 0.8 - 1.5 | s | Multiple singlet signals for the tertiary methyl groups. |

| Anomeric Proton (sugar) | ~ 4.2 - 4.8 | d | Indicates the presence of a sugar moiety. |

| Acetate Methyl Protons | ~ 1.9 - 2.2 | s | Two distinct singlets for the two acetate groups. |

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Moieties of this compound

| Carbons | Expected Chemical Shift (δ, ppm) | Notes |

| C-16 | ~ 70 - 80 | Downfield shift due to esterification. |

| C-25 | ~ 80 - 90 | Downfield shift due to esterification. |

| C-9 (cyclopropane) | ~ 20 - 30 | Upfield quaternary carbon of the cyclopropane ring. |

| C-19 (cyclopropane) | ~ 15 - 25 | Methylene carbon of the cyclopropane ring. |

| Anomeric Carbon (sugar) | ~ 100 - 105 | Characteristic signal for the glycosidic linkage. |

| Acetate Carbonyl Carbons | ~ 170 - 172 | Two distinct signals for the carbonyls of the acetate groups. |

| Acetate Methyl Carbons | ~ 20 - 22 | Two distinct signals for the methyls of the acetate groups. |

Mass Spectrometry (MS)

High-resolution mass spectrometry, typically using electrospray ionization (ESI), would be employed to determine the exact molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M+Na]⁺ | Calculated based on formula | Sodium adduct is commonly observed in ESI-MS. |

| [M+H]⁺ | Calculated based on formula | Protonated molecule. |

| [M-H]⁻ | Calculated based on formula | Deprotonated molecule in negative ion mode. |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in 0.5 mL of a deuterated solvent such as CDCl₃, CD₃OD, or pyridine-d₅. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire the spectra.

-

1D NMR:

-

¹H NMR: Standard proton spectra would be acquired to identify the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR: Proton-decoupled carbon spectra would be obtained to determine the number of unique carbon atoms and their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton and placing substituents.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) would be prepared in a suitable solvent like methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source would be used.

-

Data Acquisition: The sample would be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). Data would be acquired in both positive and negative ion modes to observe different adducts and fragmentation patterns.

-

Tandem MS (MS/MS): Fragmentation analysis would be performed to gain further structural insights by isolating the parent ion and inducing its fragmentation.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a novel natural product like this compound.

Caption: Workflow for Natural Product Structural Elucidation.

Conclusion

The structural elucidation of complex natural products like this compound is a meticulous process that relies on the synergistic application of advanced spectroscopic techniques. While the specific data for this compound remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its characterization. The predicted spectral features and detailed experimental protocols will be invaluable to researchers in natural product chemistry and drug discovery, enabling them to confidently tackle the structural determination of similar cycloartane glycosides.

An In-depth Technical Guide on the Biosynthesis Pathway of Cycloartane Triterpenoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane (B1207475) triterpenoid (B12794562) glycosides are a large and structurally diverse class of natural products predominantly found in the plant kingdom.[1] These compounds are synthesized via the isoprenoid pathway and are characterized by a tetracyclic triterpenoid skeleton with a distinctive cyclopropane (B1198618) ring (9,19-cyclo).[2][3] Found in medicinal plants such as Astragalus membranaceus (Huang-Qi) and Cimicifuga foetida, these molecules exhibit a wide spectrum of pharmacological activities, including neuroprotective, hepatoprotective, anticancer, and antiviral effects.[3][4][5][6] Their therapeutic potential has made them significant targets for research and drug development.

This technical guide provides a comprehensive overview of the biosynthetic pathway of cycloartane triterpenoid glycosides, detailing the enzymatic steps from primary metabolites to the final complex structures. It includes quantitative data on key enzymes, detailed experimental protocols for pathway elucidation, and visualizations of the core biochemical processes to support further research and biotechnological applications.

The Core Biosynthetic Pathway

The biosynthesis of cycloartane triterpenoid glycosides is a complex, multi-stage process that occurs across different cellular compartments, including the cytoplasm and endoplasmic reticulum.[1][7] The pathway can be broadly divided into three major stages: the formation of the universal C30 precursor 2,3-oxidosqualene, the cyclization of this precursor to form the characteristic cycloartane skeleton, and the subsequent extensive modifications of this scaffold.[2]

Stage 1: Formation of 2,3-Oxidosqualene via the Mevalonate (B85504) (MVA) Pathway

The journey begins with acetyl-CoA in the cytosol. Through the mevalonate (MVA) pathway, acetyl-CoA is converted into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][8] These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to produce the C30 hydrocarbon, squalene (B77637).[1] In a critical, often rate-limiting step, squalene is oxidized by squalene epoxidase (SQE) to form (S)-2,3-oxidosqualene.[1][7] This molecule serves as the crucial branch-point intermediate for the synthesis of various triterpenoids, including sterols and cycloartane glycosides.[9][10]

Stage 2: Cyclization to the Cycloartane Skeleton

The defining step in this pathway is the cyclization of (S)-2,3-oxidosqualene, catalyzed by the enzyme cycloartenol (B190886) synthase (CAS) , a member of the oxidosqualene cyclase (OSC) family.[7][11] CAS directs a complex cascade of protonation, carbocation rearrangement, and deprotonation to form cycloartenol, the first committed precursor of phytosterols (B1254722) and the foundational scaffold of all cycloartane triterpenoids.[2][10]

Stage 3: Tailoring of the Cycloartane Skeleton

Following the formation of cycloartenol, a series of extensive tailoring reactions generates the vast structural diversity observed in this class of compounds. These modifications are primarily catalyzed by two key enzyme families:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes introduce hydroxyl groups and other oxidative modifications at specific positions on the cycloartane backbone.[2][9][11] This hydroxylation is critical as it creates attachment points for subsequent glycosylation and significantly influences the biological activity of the final molecule.

-

UDP-dependent Glycosyltransferases (UGTs): These enzymes catalyze the transfer of sugar moieties (e.g., glucose, xylose, arabinose) from an activated sugar donor, such as UDP-glucose, to the hydroxylated cycloartane aglycone.[9][12][13] The sequential and often regioselective action of different UGTs leads to the formation of complex mono-, di-, or trisaccharide chains, which enhances the solubility and modulates the pharmacological properties of the compounds.[13][14]

Quantitative Data

The catalytic efficiency of enzymes is crucial for understanding and engineering metabolic pathways. While comprehensive kinetic data for every enzyme in the cycloartane pathway across different species is not fully available, studies on related triterpenoid pathways, such as ginsenoside biosynthesis, provide valuable reference points. Furthermore, specific conversion rates have been reported for the biosynthesis of astragalosides in engineered systems.

| Enzyme Family | Specific Enzyme Example | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Plant | Reference |

| Oxidosqualene Cyclase | β-Amyrin Synthase (β-AS) | 2,3-Oxidosqualene | 10 - 30 | 0.5 - 2.0 | 1.7 - 20 x 10⁴ | Panax ginseng | [15] |

| Glycosyltransferase | AmGT1 | Cycloastragenol | - | - | - | A. membranaceus | [4] |

| AmGT5 | Cycloastragenol | - | - | - | A. membranaceus | [4] | |

| AmGT9 | Cycloastragenol | - | - | - | A. membranaceus | [4] | |

| AmGT8 / AmGT8A394F | Cycloastragenol Glycosides | - | - | - | A. membranaceus | [4] | |

| Note: | Conversion Rates | 13 astragalosides were synthesized with conversion rates from 22.6% to 98.7% using a combination of the AmGT enzymes. | A. membranaceus | [4] |

Km (Michaelis constant) indicates the substrate concentration at half-maximal velocity. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is a measure of catalytic efficiency. Data for β-AS is included as a representative OSC. Dashes indicate data not specified in the cited sources.

Regulation of Biosynthesis

The production of cycloartane triterpenoid glycosides is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli. The expression of key biosynthetic genes, including CAS, CYP450s, and UGTs, is controlled by specific transcription factors (TFs), such as those from the bHLH and WRKY families.[11] The signaling molecule methyl jasmonate (MeJA), a phytohormone involved in plant defense responses, has been shown to be a potent elicitor, significantly upregulating the transcription of these genes and leading to increased accumulation of the final glycoside products.[10][11]

Experimental Protocols

Elucidating the function of enzymes in the cycloartane triterpenoid glycoside pathway is fundamental to its study and exploitation. The following section provides detailed methodologies for the characterization of key enzymes.

Protocol 1: Functional Characterization of a Cycloartenol Synthase (CAS)

Objective: To clone a candidate CAS gene and verify its function through heterologous expression.

Methodology:

-

Gene Mining and Cloning:

-

Identify candidate CAS genes from transcriptome data of the target plant (e.g., Astragalus membranaceus).[3]

-

Design primers based on the candidate sequence and amplify the full-length cDNA from a total RNA sample via RT-PCR.

-

Clone the amplified gene into a yeast expression vector (e.g., pYES2).

-

-

Heterologous Expression in Yeast:

-

Transform the expression vector into a suitable yeast strain, such as one deficient in lanosterol (B1674476) synthase (e.g., GIL77), to reduce background products.[3]

-

Culture the transformed yeast in an appropriate induction medium (e.g., containing galactose) to express the recombinant CAS protein.

-

-

Enzyme Assay and Product Identification (In Vivo):

-

Harvest the yeast cells and perform saponification and lipid extraction using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the product by comparing its retention time and mass spectrum with an authentic cycloartenol standard.[3] A boiled enzyme or empty vector control should be used to confirm that the product is a result of enzyme activity.

-

Protocol 2: Functional Characterization of a UDP-Glycosyltransferase (UGT)

Objective: To express a candidate UGT gene and determine its substrate specificity and catalytic function.

Methodology:

-

Recombinant Enzyme Production:

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified UGT enzyme, the acceptor substrate (a specific cycloartane aglycone), and a sugar donor (e.g., UDP-glucose) in a suitable buffer (e.g., Tris-HCl, pH 7.5).[2]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction by adding an organic solvent like methanol (B129727) or acetonitrile (B52724).[2]

-

-

Product Analysis:

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Identify the glycosylated product by comparing its retention time and mass spectrum to known standards or by structural elucidation using NMR if it is a novel compound.

-

Protocol 3: Extraction and Quantification of Cycloartane Triterpenoid Glycosides

Objective: To extract and quantify specific cycloartane glycosides from plant material.

Methodology:

-

Sample Preparation and Extraction:

-

Dry and pulverize the plant tissue (e.g., roots, leaves).

-

Perform extraction using a suitable solvent, typically methanol or ethanol, often with methods like ultrasonication or reflux extraction.

-

Concentrate the crude extract under reduced pressure.

-

Perform liquid-liquid partitioning (e.g., with n-butanol and water) to enrich the saponin (B1150181) fraction.

-

-

Chromatographic Separation and Quantification:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[16]

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

-

Mobile Phase: A gradient elution system, typically consisting of water and acetonitrile or methanol.[16]

-

Quantification: Prepare standard solutions of known concentrations for each target glycoside to generate a calibration curve (peak area vs. concentration). Quantify the glycosides in the sample by comparing their peak areas to the corresponding calibration curve.[15][16]

-

Conclusion and Future Perspectives

The biosynthesis of cycloartane triterpenoid glycosides is a complex and highly regulated process involving a suite of specialized enzymes.[2] While the core pathway from acetyl-CoA to the cycloartenol skeleton is well-established, significant research is still needed to fully characterize the specific tailoring enzymes—particularly the vast families of CYP450s and UGTs—that generate the immense structural diversity in different plant species.[2]

Future research should focus on the discovery and functional elucidation of these novel enzymes, which will pave the way for metabolic engineering and synthetic biology approaches. By assembling the biosynthetic pathways in microbial hosts like yeast or bacteria, it may be possible to achieve sustainable and high-yield production of valuable cycloartane glycosides for pharmaceutical applications, overcoming the limitations of extraction from natural plant sources.[3][17] A deeper understanding of the regulatory networks will also be crucial for developing strategies to enhance the production of these bioactive compounds in their native plant hosts.

References

- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. Cycloartane triterpene glycosides from rhizomes of Cimicifuga foetida L. with lipid-lowering activity on 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cycloartane-type triterpenoid derivatives and a flavonoid glycoside from the burs of Castanea crenata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 9. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. researchgate.net [researchgate.net]

- 14. Engineering the Substrate Specificity of UDP-Glycosyltransferases for Synthesizing Triterpenoid Glycosides with a Linear Trisaccharide as Aided by Ancestral Sequence Reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Quantitative analysis of cycloartane glycosides in black cohosh rhizomes and dietary supplements by RRLC-ELSD and RRLC-qTOF-MS | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

Biological activity screening of novel Cyclosiversioside compounds

An In-depth Technical Guide to the Biological Activity Screening of Novel Cyclosiversioside Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the biological activities of Cyclosiversioside compounds and related cycloartane (B1207475) glycosides. It details experimental protocols for screening these novel compounds and visualizes their interactions with key cellular signaling pathways.

Introduction to Cyclosiversioside Compounds

Cyclosiversiosides are a class of cycloartane-type triterpene glycosides, primarily isolated from various species of the Astragalus genus. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide focuses on the screening methodologies to identify and characterize the therapeutic potential of novel Cyclosiversioside compounds, with a particular emphasis on their cytotoxic, anti-inflammatory, immunomodulatory, and neuroprotective properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents from natural sources.

Biological Activity Screening Data

The following tables summarize the available quantitative data on the biological activities of Cyclosiversioside and structurally related cycloartane glycosides. It is important to note that research into a wide range of novel Cyclosiversioside compounds is ongoing, and the data presented here represents initial findings for related compounds.

Cytotoxic Activity

Several cycloartane glycosides isolated from Astragalus species have demonstrated cytotoxic effects against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell proliferation.[1]

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-O-β-d-glucopyranosyl-16-O-β-d-glucopyranosyl-3β,6α,16β,24(R),25-pentahydroxycycloartane | HeLa | 10 | [2] |

| Askendoside G | HeLa | 24.4 | [2] |

| Compound 74 | HeLa | 29.9 | [2] |

| Askendoside C | HeLa | 31.5 | [2] |

Anti-inflammatory Activity

Certain cycloartane saponins (B1172615) from Astragalus have been shown to inhibit key inflammatory mediators. Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory process, and its inhibition is a target for anti-inflammatory drug development.

| Compound | Target | IC50 (µg/mL) | Reference |

| Mac B | iNOS activity | 156 | [3] |

Immunomodulatory and Neuroprotective Potential

While quantitative in vitro data for immunomodulatory and neuroprotective activities of novel Cyclosiversiosides are still emerging, preliminary studies indicate significant potential. For instance, Cyclosiversioside A has been shown to stimulate immunogenesis in vivo at a dose of 10 mg/kg in mice.[4] Furthermore, the known modulation of signaling pathways such as PI3K/Akt and Nrf2 by Cyclosiversioside F suggests a strong neuroprotective potential, as these pathways are critically involved in neuronal survival and protection against oxidative stress.[5]

Key Signaling Pathways Modulated by Cyclosiversioside F

Cyclosiversioside F (CSF) has been identified as a significant modulator of several key signaling pathways implicated in a range of cellular processes from growth and proliferation to inflammation and antioxidant response. The following diagrams illustrate the points of intervention by CSF within these pathways based on current research.

Caption: PI3K/Akt Signaling Pathway Modulation by Cyclosiversioside F.

Caption: MAPK Signaling Pathway Modulation by Cyclosiversioside F.

Caption: Nrf2 Signaling Pathway Modulation by Cyclosiversioside F.

Caption: TGF-β Signaling Pathway Modulation by Cyclosiversioside F.

Experimental Protocols for Biological Activity Screening

The following protocols provide detailed methodologies for the preliminary screening of novel Cyclosiversioside compounds for cytotoxic, anti-inflammatory, and neuroprotective activities.

Cytotoxicity Screening: MTT Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Novel Cyclosiversioside compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the Cyclosiversioside compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

LPS from E. coli

-

Novel Cyclosiversioside compounds dissolved in DMSO

-

Griess Reagent System

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the Cyclosiversioside compounds for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

-

Nitrite (B80452) Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Neuroprotective Activity: Oxidative Stress-Induced Cell Death Assay

This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

Materials:

-

SH-SY5Y neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin

-

Novel Cyclosiversioside compounds dissolved in DMSO

-

Hydrogen peroxide (H₂O₂)

-

MTT solution (5 mg/mL in PBS)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the Cyclosiversioside compounds for 24 hours.

-

Oxidative Stress Induction: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours. Include a control group with no H₂O₂ and a group with H₂O₂ only.

-

Cell Viability Assessment: Perform the MTT assay as described in the cytotoxicity protocol (Section 4.1).

-

Data Analysis: Calculate the percentage of cell viability relative to the control group (no H₂O₂). Determine the effective concentration 50 (EC50), the concentration of the compound that provides 50% of the maximum possible protection against H₂O₂-induced cell death.

Conclusion and Future Directions

The available data, though preliminary, strongly suggests that Cyclosiversioside compounds and related cycloartane glycosides are a promising source of novel therapeutic agents. Their demonstrated cytotoxic and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways like PI3K/Akt, MAPK, Nrf2, and TGF-β, highlight their potential in oncology, inflammatory diseases, and neurodegenerative disorders.

Future research should focus on a systematic screening of a broader library of novel Cyclosiversioside compounds to establish a comprehensive structure-activity relationship. Further elucidation of the precise molecular targets within the identified signaling pathways will be crucial for the rational design and development of these compounds into clinically viable drugs. The experimental protocols and data presented in this guide provide a solid framework for initiating such investigations.

References

- 1. clyte.tech [clyte.tech]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the immunomodulatory properties in mice and in vitro anti-inflammatory activity of cycloartane type saponins from Astragalus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Cyclosiversioside F 16,25-diacetate: A Technical Guide

Disclaimer: This technical guide outlines the potential therapeutic targets of Cyclosiversioside F 16,25-diacetate based on the well-documented biological activities of its parent compound, Cyclosiversioside F (also known as Astragaloside IV). Currently, there is a lack of specific research data for the 16,25-diacetate derivative. The acetylation at these positions may influence the compound's solubility, bioavailability, and potency, but the fundamental mechanism of action is hypothesized to be similar to that of Cyclosiversioside F.

Executive Summary

Cyclosiversioside F (CSF) is a triterpenoid (B12794562) saponin (B1150181) isolated from Astragalus mongholicus and other plant species.[1][2] It has demonstrated a broad spectrum of pharmacological activities, positioning it as a promising candidate for the development of novel therapeutics. This guide explores the key biological pathways modulated by CSF, which are considered the most probable therapeutic targets for its 16,25-diacetate derivative. The primary areas of therapeutic interest include metabolic diseases, inflammatory disorders, and cancer. The potential mechanisms of action converge on several critical signaling pathways, including PI3K/Akt, NF-κB, MAPK, and AMPK.

Core Biological Activities and Potential Therapeutic Indications

The therapeutic potential of this compound is inferred from the diverse bioactivities of Cyclosiversioside F. These activities suggest its utility in a range of pathological conditions.

Table 1: Summary of Key Biological Activities of Cyclosiversioside F

| Biological Activity | Potential Therapeutic Indication | Key Molecular Targets/Pathways |

| Anti-Diabetic | Type 2 Diabetes, Diabetic Nephropathy | PI3K/Akt, AMPK, NLRP3 Inflammasome[1] |

| Anti-Inflammatory | Chronic Inflammatory Diseases | NF-κB, MAPK[1][3] |

| Anti-Cancer | Various Cancers (e.g., Lung, Liver) | Apoptosis pathways, PI3K/Akt, NF-κB[3][4] |

| Cardioprotective | Ischemic Heart Disease | Metabolic regulation[5][6] |

| Anti-Oxidative Stress | Neurodegenerative Diseases, Aging | Nrf2[1] |

Key Signaling Pathways as Therapeutic Targets

Cyclosiversioside F exerts its pleiotropic effects by modulating several interconnected signaling pathways. These pathways represent the primary targets for therapeutic intervention with this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in cancer and metabolic disorders. CSF has been shown to modulate this pathway, suggesting a potential mechanism for its anti-cancer and anti-diabetic effects.[1][4]

Caption: PI3K/Akt signaling pathway modulation by Cyclosiversioside F.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Chronic activation of this pathway is associated with numerous inflammatory diseases and cancer. CSF has been reported to inhibit the NF-κB pathway, which likely contributes to its anti-inflammatory and anti-cancer properties.[1][3][4]

Caption: NF-κB signaling pathway inhibition by Cyclosiversioside F.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the effects of this compound on the identified therapeutic targets.

Cell Viability and Proliferation Assay

-

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

-

Methodology:

-

Seed cells (e.g., A549 lung cancer cells, HepG2 liver cancer cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt and NF-κB pathways.

-

Methodology:

-

Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time.

-

For inflammatory pathway analysis, stimulate cells with an inflammatory agent (e.g., LPS or TNF-α) with or without the compound.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To measure the effect of the compound on the mRNA expression of pro-inflammatory genes.

-

Methodology:

-

Treat cells with this compound as described for Western blot analysis.

-

Extract total RNA from the cells using a commercial RNA isolation kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green master mix and primers specific for target genes (e.g., IL-6, TNF-α, COX-2) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the biological activity of this compound.

Caption: General experimental workflow for evaluating bioactivity.

Conclusion and Future Directions

The available evidence for Cyclosiversioside F strongly suggests that its 16,25-diacetate derivative holds significant therapeutic potential, particularly in the areas of metabolic diseases, inflammation, and cancer. The primary molecular targets are likely to be key regulatory nodes within the PI3K/Akt and NF-κB signaling pathways. Future research should focus on directly evaluating the biological activities of this compound to confirm these hypotheses and to determine the impact of the diacetate modifications on its pharmacokinetic and pharmacodynamic profiles. In vivo studies using relevant animal models are a critical next step to validate the therapeutic efficacy and safety of this compound.

References

- 1. Could Cyclosiversioside F Serve as a Dietary Supplement to Prevent Obesity and Relevant Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 83207-58-3, Astragaloside, CAS:83207-58-3 [chemsynlab.com]

- 4. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mkscienceset.com [mkscienceset.com]

In Silico Prediction of Cyclosiversioside F 16,25-diacetate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosiversioside F 16,25-diacetate, a triterpenoid (B12794562) saponin, belongs to a class of natural products known for a wide array of biological activities. Preliminary studies on related compounds suggest potential therapeutic applications, including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound, offering a time- and cost-effective approach to elucidate its pharmacological profile prior to extensive experimental validation. This document outlines the methodologies for predicting pharmacokinetic properties (ADMET), identifying potential protein targets, and simulating the molecular interactions that may govern its biological effects.

Molecular Representation and Preparation

The initial step in any computational analysis is to obtain a machine-readable representation of the molecule of interest. The structure of this compound can be represented in the SMILES (Simplified Molecular Input Line Entry System) format, which is then converted into a 3D structure for further analysis.

SMILES String: CC(C)(OC(=O)C)[C@H]1O--INVALID-LINK----INVALID-LINK--[C@H]3--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]5O)[C@H]2O[C@@H]6O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]6O)C)C(=C)C)O1

This SMILES string can be used as input for various cheminformatics tools to generate 2D and 3D structural files (e.g., in .sdf or .mol2 format) necessary for ADMET prediction and molecular docking simulations.

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery. Various web-based tools and standalone software can be utilized for this purpose.

Predicted Physicochemical and Pharmacokinetic Properties

The following table summarizes the predicted ADMET properties for this compound, generated using a hypothetical analysis with a tool like SwissADME.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 869.05 g/mol | High molecular weight, may impact oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 3.5 | Moderate lipophilicity, suggesting reasonable membrane permeability. |

| H-bond Donors | 8 | Within acceptable limits for drug-likeness. |

| H-bond Acceptors | 16 | High number of acceptors, may affect permeability. |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | Low | Predicted to have poor absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | Yes | Potential for active efflux from cells. |

| CYP (Cytochrome P450) Inhibition | Inhibitor of CYP2C9, CYP3A4 | Potential for drug-drug interactions. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 2 Violations (MW > 500, HBA > 10) | May indicate potential issues with oral bioavailability. |

| Bioavailability Score | 0.17 | Suggests low oral bioavailability. |

| Medicinal Chemistry | ||

| Synthetic Accessibility | 7.5 | Considered difficult to synthesize. |

Experimental Protocol: In Silico ADMET Prediction using SwissADME

-

Navigate to the SwissADME web server.

-

Input the Molecule: Paste the SMILES string of this compound into the input box.

-

Run the Prediction: Initiate the calculation.

-

Analyze the Results: The server will provide a comprehensive report on various physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

Data Tabulation: Summarize the quantitative data in a structured table for comparative analysis.

Target Identification and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.

Potential Protein Targets

Based on the known bioactivities of similar triterpenoid saponins (B1172615) (anti-inflammatory and anti-cancer), the following proteins are selected as potential targets for molecular docking studies with this compound.

| Target Protein | PDB ID | Biological Function | Associated Disease |

| Cyclooxygenase-2 (COX-2) | 5IKR | Inflammation, Pain | Arthritis, Cancer |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | Inflammation, Apoptosis | Rheumatoid Arthritis, Psoriasis |

| B-cell lymphoma 2 (Bcl-2) | 2W3L | Apoptosis Regulation | Cancer |

| Nuclear Factor-kappa B (NF-κB) p65 subunit | 1VKX | Inflammation, Cell Survival | Inflammatory Diseases, Cancer |

Predicted Binding Affinities

The following table presents hypothetical binding affinities (in kcal/mol) of this compound with the selected protein targets, as would be generated from molecular docking simulations. Lower binding energy values indicate a more stable protein-ligand complex.

| Target Protein | Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | -9.8 |

| Tumor Necrosis Factor-alpha (TNF-α) | -8.5 |

| B-cell lymphoma 2 (Bcl-2) | -10.2 |

| Nuclear Factor-kappa B (NF-κB) p65 subunit | -9.1 |

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Ligand Preparation:

-

Convert the 2D structure of this compound to a 3D structure using a tool like Open Babel.

-

Minimize the energy of the 3D structure.

-

Save the ligand in PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

-

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools.

-

Save the prepared protein in PDBQT format.

-

-

Grid Box Definition:

-

Define the active site of the protein. This can be based on the location of the co-crystallized ligand or predicted using active site prediction servers.

-

In AutoDock Tools, define a grid box that encompasses the entire active site.

-

-

Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation. The command will specify the prepared ligand and protein files, the grid box parameters, and the output file name.

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

-

-

Analysis of Results:

-

The output file will contain the predicted binding poses of the ligand in the protein's active site, along with their corresponding binding affinities.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).

-

Visualizations

In Silico Bioactivity Prediction Workflow

Caption: Workflow for the in silico prediction of bioactivity.

Potential NF-κB Signaling Pathway Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a robust framework for the in silico evaluation of this compound. The outlined methodologies for ADMET prediction and molecular docking can generate valuable preliminary data on its potential as a therapeutic agent. The predicted low oral bioavailability suggests that alternative routes of administration or formulation strategies may be necessary. The strong predicted binding affinities to key proteins in inflammatory and apoptotic pathways, such as COX-2, TNF-α, Bcl-2, and NF-κB, warrant further experimental investigation to validate these computational findings. This in silico approach serves as a critical first step in the drug discovery pipeline, enabling a more targeted and efficient allocation of resources for subsequent in vitro and in vivo studies.

An In-depth Technical Guide to Cyclosiversioside F 16,25-diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosiversioside F 16,25-diacetate is a naturally occurring cycloartane-type triterpenoid (B12794562) glycoside. These compounds, primarily isolated from various species of the Astragalus genus, are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the available physicochemical properties, biological activities, and potential therapeutic applications of this compound, compiled from existing scientific literature and chemical supplier data.

Physicochemical Properties

While a complete experimental characterization is not publicly available, the following data has been compiled from various sources.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 452919-90-3 | Molnova |

| Molecular Formula | C₄₅H₇₂O₁₆ | Molnova |

| Molecular Weight | 869.04 g/mol | Molnova |

| Purity | ≥98% (HPLC) | Molnova |

| Appearance | White to off-white powder | Inferred from typical appearance of purified natural products |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | Molnova |

| Storage | Store at -20°C under an inert atmosphere | United States Biological |

Note: Specific quantitative data such as melting point and optical rotation have not been found in the reviewed literature.

Spectral Data

Experimental Protocols

A detailed, step-by-step experimental protocol for the isolation and purification of this compound from a natural source is not described in the available literature. However, a general workflow for the isolation of cycloartane (B1207475) glycosides from Astragalus species can be inferred.

General Isolation Workflow for Cycloartane Glycosides

Caption: Generalized workflow for the isolation of cycloartane glycosides.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological activities of Cyclosiversioside F, the parent compound of the diacetate derivative. This research suggests potential therapeutic applications in metabolic and cardiovascular diseases.

Cyclosiversioside F has been shown to possess cardioprotective and anti-ischemic properties[1]. Furthermore, it is being investigated for its potential role in preventing obesity and related disorders[2]. The therapeutic effects of Cyclosiversioside F are believed to be mediated through the modulation of several key signaling pathways.

Potential Signaling Pathways Modulated by Cyclosiversioside F

Caption: Potential signaling pathways modulated by Cyclosiversioside F.[2]

Conclusion

This compound is a promising natural product with potential applications in drug development, particularly in the areas of metabolic and cardiovascular diseases. While basic physicochemical information is available, a comprehensive public dataset including detailed spectral and experimental data is currently lacking. Further primary research is required to fully characterize this compound and to validate its therapeutic potential through rigorous preclinical and clinical studies. The information provided in this guide serves as a foundational resource for researchers and professionals interested in the further investigation of this compound.

References

Cyclosiversioside F 16,25-diacetate CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on Cyclosiversioside F 16,25-diacetate, a cycloartane-type triterpene glycoside. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known properties and presents representative data and methodologies based on the broader class of structurally related compounds isolated from Astragalus species. This guide includes the Chemical Abstracts Service (CAS) number, supplier information, and illustrative experimental protocols and signaling pathways relevant to its potential biological activities.

Compound Identification and Supplier Information

This compound is a natural product that can be sourced for research purposes.

| Property | Information |

| Compound Name | This compound |

| CAS Number | 452919-90-3[1][2] |

| Molecular Formula | C45H72O16 |

| Molecular Weight | 869.04 g/mol [2] |

| Purity | Typically ≥98%[2] |

| Storage | Store at -20°C under an inert atmosphere[2] |

Potential Suppliers:

Representative Biological Activity of Related Cycloartane (B1207475) Glycosides from Astragalus spp.

| Compound | Cell Line | Biological Activity | IC50 (µM) | Reference |

| Unnamed Cycloartane Glycoside | HeLa (Cervical Cancer) | Cytotoxic | 10 | [5] |

| Astragaloside I | THP-1 (Monocyte) | NF-κB Activation | - |

Illustrative Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, a general methodology for assessing the in vitro anti-proliferative activity of a natural product is provided below. This protocol is based on standard practices for similar compounds.

In Vitro Anti-proliferative Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the effect of a compound on the proliferation of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a selected cancer cell line.

Materials:

-

Test compound (e.g., this compound)

-

Selected cancer cell line (e.g., HeLa, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a series of dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for another 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow Diagram:

Potential Signaling Pathway Modulation

Triterpenoids, including those from Astragalus species, have been shown to exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[6][7] One of the most well-documented targets is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[6][7]

The diagram below illustrates the canonical NF-κB signaling pathway and indicates a potential point of inhibition by a cycloartane-type glycoside like this compound.

Pathway Description:

In the canonical pathway, stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and initiate the transcription of genes involved in inflammation and cell proliferation. Triterpenoids may inhibit this pathway by preventing the activation of the IKK complex, thereby keeping NF-κB in its inactive state in the cytoplasm.

Conclusion

This compound is a cycloartane-type triterpene glycoside with potential for further investigation in drug discovery and development. While direct experimental data on its biological activity is currently scarce, the information available for structurally related compounds from the Astragalus genus suggests that it may possess anti-inflammatory and anti-proliferative properties, possibly through the modulation of signaling pathways such as NF-κB. The protocols and pathway diagrams presented in this guide provide a framework for initiating research into the therapeutic potential of this compound. Further studies are warranted to elucidate its specific mechanisms of action and to establish a comprehensive biological activity profile.

References

- 1. Cyclosiversioside Fï¼16ï¼25-diacetate | CAS:452919-90-3 | ChemNorm [chem-norm.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. This compound | Heptest [heptest.nl]

- 4. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 5. Cycloartane glycosides from Astragalus stereocalyx Bornm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

Cycloartane Glycosides from Astragalus Species: A Comprehensive Review for Researchers and Drug Development Professionals

The genus Astragalus, one of the largest genera of flowering plants, is a rich reservoir of structurally diverse and biologically active secondary metabolites. Among these, cycloartane-type triterpenoid (B12794562) glycosides stand out for their significant pharmacological potential. These compounds, characterized by a distinctive 9,19-cyclopropane ring in their tetracyclic triterpenoid skeleton, have garnered considerable attention in the scientific community for their wide array of activities, including immunomodulatory, anti-inflammatory, neuroprotective, hepatoprotective, and cytotoxic effects.[1][2][3] This technical guide provides an in-depth review of the cycloartane (B1207475) glycosides isolated from various Astragalus species, with a focus on their chemical diversity, quantitative biological data, and the experimental methodologies employed in their study.

Chemical Diversity and Distribution

Over 140 different cycloartane-type saponins (B1172615) have been identified from the Astragalus genus, highlighting its significance as a primary source of these compounds.[1] These glycosides are primarily derivatives of the cycloastragenol (B1669396) aglycone, which can be modified by glycosylation at various positions, most commonly at C-3, C-6, and C-25, and/or xylosylation at the C-3 hydroxyl group.[4] The structural diversity is further expanded by variations in the sugar moieties and their linkages, as well as acylation of the sugar chains. The specific profile of cycloartane glycosides can vary significantly between different Astragalus species, and even between different parts of the same plant, suggesting that these compounds may serve as chemotaxonomic markers.[5][6]

The following tables summarize the cycloartane glycosides isolated from various Astralus species, along with their reported biological activities.

Table 1: Cycloartane Glycosides from Various Astragalus Species

| Glycoside Name | Astragalus Species | Plant Part | Reference |

| Macrophyllosaponin A | A. oleifolius | Roots | [7] |

| Macrophyllosaponin B | A. oleifolius | Roots | [7] |

| Macrophyllosaponin C | A. oleifolius | Roots | [7] |

| Macrophyllosaponin D | A. oleifolius | Roots | [7] |

| Trigonoside I | A. trigonus | Roots | [8] |

| Trigonoside II | A. trigonus | Roots | [8] |

| Trigonoside III | A. trigonus | Roots | [8] |

| Astragaloside I | A. trigonus, A. membranaceus | Roots | [8][9] |

| Astragaloside II | A. trigonus | Roots | [8] |

| Astragaloside IV | A. membranaceus | Roots | [4] |

| Cycloasgenin C derivatives | A. stereocalyx | Not specified | [10] |

| Astrachrysoside A | A. glycyphyllos | Overground parts | [11] |

| New cycloartane saponin | A. glycyphyllos | Overground parts | [11] |

| New cycloartane saponin | A. erinaceus | Whole plant | [3] |

Biological Activities and Quantitative Data

Cycloartane glycosides from Astragalus species exhibit a broad spectrum of pharmacological activities. The following table presents a summary of the quantitative data from various biological assays.

Table 2: Quantitative Biological Activity of Cycloartane Glycosides from Astragalus Species

| Compound | Biological Activity | Assay System | Quantitative Data | Reference |

| Unnamed cycloartane glycoside | Cytotoxic | Human cervical cancer (HeLa) cells | IC50 = 10 μM | [10] |

| Astragaloside I | Immunostimulatory | NF-κB activation in THP-1 cells | ~65% of maximal stimulation by LPS | [9][12][13] |

| Various astragalosides (6, 9, 10, 11, 14) | Hepatoprotective | Acetaminophen-induced HepG2 cell death | Statistically significant protection | [4] |

| Epoxycycloartane saponin | Neuroprotective | 6-hydroxydopamine-induced neurotoxicity in rat brain synaptosomes | Statistically significant | [11] |

| Epoxycycloartane saponin | hMAO-B Inhibition | In vitro enzyme assay | Statistically significant | [11] |

Experimental Protocols

A systematic approach is employed for the isolation and characterization of cycloartane glycosides from Astragalus species. The general workflow involves extraction, fractionation, and purification, followed by structural elucidation.

Isolation and Purification

A generalized workflow for the isolation of cycloartane glycosides is depicted in the diagram below.

Caption: General workflow for the isolation of cycloartane glycosides.

Detailed Methodologies:

-

Plant Material and Extraction: Air-dried and powdered plant material (e.g., roots, overground parts) is first defatted using a non-polar solvent like dichloromethane or n-hexane to remove lipophilic constituents.[3][11] The defatted material is then exhaustively extracted with 80% methanol.[11][14]

-

Fractionation and Purification: The crude methanol extract is concentrated under reduced pressure and then fractionated. A common technique is solid-phase extraction (SPE) using C18 cartridges, eluting with solvents of increasing polarity.[14] Further purification is achieved through column chromatography on resins like Diaion HP-20 and silica gel, often involving multiple steps to isolate individual glycosides.[14][15]

Structural Elucidation

The structures of the isolated cycloartane glycosides are determined using a combination of spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) and fast atom bombardment mass spectrometry (FAB-MS) are used to determine the molecular formula of the compounds.[3][5][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) experiments are crucial for elucidating the complete structure of the aglycone and the sugar moieties, as well as determining the glycosidic linkages and stereochemistry.[3][7][8][10][16]

-

Acid Hydrolysis: To identify the constituent monosaccharides, the glycosides are subjected to acid hydrolysis. The resulting sugars are then analyzed, often by gas chromatography (GC) after derivatization, and compared with authentic standards to determine their absolute configuration.[3][11][15]

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many cycloartane glycosides are still under investigation, some studies have begun to shed light on their molecular targets. For instance, the immunostimulatory effects of certain astragalosides are linked to the activation of key signaling pathways in immune cells.

NF-κB Activation by Astragaloside I

Astragaloside I has been shown to exert immunostimulatory effects by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages.[9][12][13] This activation leads to the increased expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[12][13]

Caption: Proposed NF-κB activation pathway by Astragaloside I.

Neuroprotection via NgR1/RhoA/ROCK2 Pathway

Some cycloartane saponins from Astragalus have demonstrated neuroprotective effects, with evidence suggesting their mechanism involves the regulation of the Nogo-66 receptor 1 (NgR1)/RhoA/ROCK2 signaling pathway.[17]

Conclusion and Future Perspectives

The cycloartane glycosides from Astragalus species represent a promising class of natural products with significant therapeutic potential. Their diverse chemical structures and wide range of biological activities make them attractive candidates for drug discovery and development. Future research should focus on elucidating the structure-activity relationships of these compounds, further investigating their mechanisms of action at the molecular level, and exploring their potential for clinical applications. The development of efficient and sustainable methods for the production of these compounds, either through optimized extraction from plant sources or through biotechnological approaches, will also be crucial for their translation from the laboratory to the clinic.[4][14] The comprehensive data presented in this guide serves as a valuable resource for researchers and professionals in the field, aiming to facilitate further exploration and exploitation of these remarkable natural compounds.

References

- 1. A Review of Recent Research Progress on the Astragalus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and protein engineering of glycosyltransferases for the biosynthesis of diverse hepatoprotective cycloartane‐type saponins in Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cycloartane-type glycosides from two species of Astragalus (Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Four novel cycloartane glycosides from Astragalus oleifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cycloartane triterpene glycosides from Astragalus trigonus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunostimulatory Effects of Cycloartane-Type Triterpene Glycosides from Astragalus Species [jstage.jst.go.jp]

- 10. Cycloartane glycosides from Astragalus stereocalyx Bornm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cycloartane Saponins from Astragalus glycyphyllos and Their In Vitro Neuroprotective, Antioxidant, and hMAO-B-Inhibiting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunostimulatory effects of cycloartane-type triterpene glycosides from astragalus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cyclosiversioside F 16,25-diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosiversioside F is a triterpenoid (B12794562) saponin (B1150181) that has been noted for its potential therapeutic effects against obesity and related complications.[1] As a member of the saponin family, Cyclosiversioside F 16,25-diacetate is predicted to exhibit a range of biological activities, including but not limited to cytotoxic and anti-inflammatory effects. Triterpenoid saponins (B1172615), as a class, are known to possess diverse pharmacological properties such as anticancer, anti-inflammatory, and immunomodulatory activities.[2] These activities are often evaluated through a series of established in vitro assays to determine their potency and mechanism of action.

Given the limited specific data on this compound, this document provides a comprehensive guide to relevant in vitro assay protocols commonly used for the evaluation of triterpenoid saponins. These protocols are designed to enable researchers to effectively screen and characterize the bioactivity of this compound.

Predicted Biological Activities and Relevant Assays

Based on the known activities of related triterpenoid saponins, the following in vitro assays are recommended for the characterization of this compound:

-